4-Methoxy-2,3-dimethylbenzoic acid
Overview
Description
4-Methoxy-2,3-dimethylbenzoic acid is a trisubstituted aromatic compound . It is a positional isomeric form of 2-methoxy-4-methylbenzoic acid . This compound readily forms complexes with Mn (II), Co (II), Ni (II), Cu (II), Zn (II), and Cd (II) .
Synthesis Analysis
This compound may be used in the synthesis of 4-methoxy-2-methylbenzoates of Y (III) and lanthanides (III) (La to Lu, excluding Pm) . It may also be used to synthesize 4-methoxy-2-methylbenzoic acid hydrazide and 5-bromo-4-methoxy-2-methylbenzoic acid .Molecular Structure Analysis
The molecular formula of this compound is C10H12O3 . The molecular weight is 166.17 .Chemical Reactions Analysis
The radical mild preparation of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination is described . The initial white suspension formed by sodium p-toluenesulfinate and styrene in methanol was turning yellow-orange as iodine was slowly added . The reaction was turning white and a new amount of iodine was added . This gave information about the consumption of this reagent upon addition onto styrene .Physical and Chemical Properties Analysis
The density of this compound is 1.119±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted) . The pKa value is 12.80±0.10 (Predicted) .Scientific Research Applications
Antimicrobial and Anticancer Properties
4-Methoxy-2,3-dimethylbenzoic acid has shown promising results in the field of antimicrobial and anticancer research. A study characterized compounds from the lichen Parmelia erumpens, including a compound closely related to this compound, 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid. This compound exhibited significant antimicrobial activity, particularly against bacteria and fungi. It also displayed potent anticancer properties, suppressing the growth of cancer cells in a dose- and time-dependent manner, and indicated potential for development as an antimicrobial and anticancer drug after further clinical evaluation (Aravind et al., 2014).
Role in Aromatic Nucleophilic Substitution
Research on the reactions of similar compounds, such as 4-methoxy-3,5-dinitrobenzoic acids, with hydroxide ion in aqueous dimethyl sulfoxide, has contributed to understanding the mechanism of aromatic nucleophilic substitution. This study specifically investigated the formation of anionic σ-complexes and intermediate complexes in such reactions (HasegawaYoshinori, 1983).
Bacterial Catabolism and Biosynthesis
In bacterial catabolism, compounds similar to this compound take varied paths in different bacterial strains. For example,Rhodococcus rhodochrous N75 and Pseudomonas sp. strain HH35 showed different catabolic pathways for 4-hydroxy-3,5-dimethylbenzoic acid, a related compound. The former accumulated a degradation metabolite, while the latter transformed the acid into a unique compound, demonstrating the diverse biochemical capabilities of bacteria in processing similar compounds (Cain et al., 1997).
Antifungal Properties
The antifungal effects of derivatives of 4-methoxy-N, N-dimethylpyrimidin have been explored. These compounds, including derivatives of this compound, were tested against various fungi, like Aspergillus terreus and Aspergillus niger, indicating their potential use as antifungal agents (Jafar et al., 2017).
Synthesis and Characterization
Studies on the synthesis of amorfrutins A and B used 3,5-Dimethoxy-benzaldehyde as a starting material to synthesize 2hydroxy-4-methoxy-6-phenethylbenzoic acid, a compound related to this compound. This research demonstrates the compound's potential in the development of cytotoxic agents for cancer therapy (Brandes et al., 2020).
Encapsulation for Controlled Release
This compound derivatives have been studied for their potential in encapsulation and controlled release of flavor molecules. For example, vanillic acid (4-hydroxy-3-methoxybenzoic acid) was intercalated into layered double hydroxide for controlled flavor release, showcasing potential applications in food technology (Hong et al., 2008).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-methoxy-2,3-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-7(2)9(13-3)5-4-8(6)10(11)12/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCTTXWQWCZEOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540907 | |
Record name | 4-Methoxy-2,3-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5628-61-5 | |
Record name | 4-Methoxy-2,3-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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